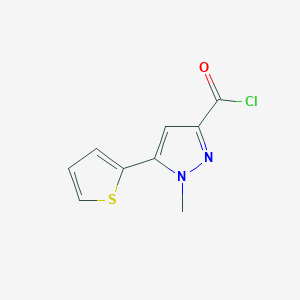

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride

Descripción

Propiedades

IUPAC Name |

1-methyl-5-thiophen-2-ylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c1-12-7(8-3-2-4-14-8)5-6(11-12)9(10)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRPADSBNGOLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)Cl)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594560 | |

| Record name | 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-46-0 | |

| Record name | 1-Methyl-5-(2-thienyl)-1H-pyrazole-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Regioselective Pyrazole Formation Using Trichloromethyl Enones

A recent regiocontrolled methodology employs trichloromethyl enones as starting materials to synthesize 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. The reaction involves a [3+2] cyclocondensation between trichloromethyl enones and hydrazines, where the nature of the hydrazine dictates regioselectivity:

- Free hydrazines favor formation of the 1,5-regioisomer.

- Arylhydrazine hydrochlorides favor the 1,3-regioisomer.

For 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole derivatives, free hydrazine analogs lead to exclusive formation of the 1,5-substituted pyrazole, which corresponds to the desired substitution pattern.

Reaction Conditions

- The reaction is typically performed in an alcohol solvent (e.g., methanol or ethanol).

- The mixture is stirred at room temperature initially, then heated to reflux for 16 hours.

- After completion, the solvent is removed, and the product is purified by column chromatography.

This method yields moderate to excellent product yields (52–83%) and allows for regioselective control.

Conversion to Carbonyl Chloride

From Carboxylic Acid or Ester to Acyl Chloride

The carboxyl group at the 3-position of the pyrazole ring is converted to the corresponding carbonyl chloride using standard chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This step is crucial to obtain this compound, which is reactive for further acylation reactions.

Typical Procedure

- The pyrazole-3-carboxylic acid or ester is dissolved in an inert solvent like dichloromethane.

- Thionyl chloride is added dropwise under cooling.

- The reaction mixture is stirred at room temperature or gently heated until gas evolution ceases.

- Excess reagents and solvents are removed under reduced pressure.

- The crude acyl chloride is purified by distillation or recrystallization if necessary.

Summary of Preparation Methods in Tabular Form

| Step | Starting Material/Intermediate | Reagents/Conditions | Outcome/Notes | Yield Range (%) |

|---|---|---|---|---|

| 1 | Trichloromethyl enone + free hydrazine | Alcohol solvent, reflux 16 h | Regioselective formation of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid or ester | 52–83 |

| 2 | Pyrazole-3-carboxylic acid or ester | Thionyl chloride (SOCl2), inert solvent | Conversion to this compound | Typically high, >80 |

| 3 | Purification | Column chromatography or distillation | Pure acyl chloride suitable for synthetic applications | — |

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms regioselectivity and structure, with characteristic chemical shifts for the pyrazole and thiophene protons.

- Single-crystal X-ray diffraction (SCXR) analyses have unambiguously established the substitution pattern and molecular geometry of the pyrazole derivatives prepared by this method.

- The carbonyl chloride functionality exhibits high reactivity, enabling its use in acylation reactions to synthesize further derivatives.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the pyrazole ring can be reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products:

Amides, Esters, and Thioesters: Formed from substitution reactions.

Sulfoxides and Sulfones: Formed from oxidation reactions.

Reduced Pyrazole Derivatives: Formed from reduction reactions.

Aplicaciones Científicas De Investigación

Key Features

- Molecular Formula :

- Molecular Weight : 226.68 g/mol

- Functional Groups : Carbonyl chloride, pyrazole ring, thiophene moiety

Applications in Medicinal Chemistry

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride has shown potential in various medicinal applications:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. The compound has been evaluated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that derivatives of this compound exhibit cytotoxic effects against breast cancer cells, suggesting its utility in developing new anticancer therapies.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its derivatives have been synthesized and tested for efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiophene ring is believed to enhance its interaction with microbial membranes, leading to increased antimicrobial potency.

Enzyme Inhibition

Studies have explored the potential of this compound as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Applications in Agrochemicals

In the field of agrochemicals, this compound has been investigated for its herbicidal and fungicidal properties:

Herbicidal Activity

The compound's structural features allow it to act as a selective herbicide. Research indicates that it can inhibit the growth of specific weed species while being less harmful to crops. This selectivity is crucial for sustainable agriculture practices.

Fungicidal Properties

The compound has shown promise as a fungicide against various fungal pathogens affecting crops. Its mechanism of action involves disrupting fungal cell wall synthesis, leading to cell lysis and death.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of this compound. It was found that certain derivatives exhibited significant cytotoxicity against human breast cancer cell lines, with IC50 values indicating potent activity at low concentrations.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, derivatives of this compound were tested against Staphylococcus aureus. The results showed that some derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating potential as new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of both pyrazole and thiophene rings allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Substituent Effects: Thiophene vs. Benzene/Nitro/Amino Groups

- Thiophene vs. Nitrobenzene: Compared to 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate (), the thiophene substituent in the target compound introduces distinct electronic and steric properties. This difference influences solubility and intermolecular interactions, such as hydrogen bonding .

- Thiophene vs. Amino Groups: Derivatives like 5-(4-aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylic acid () exhibit hydrogen-bonding capabilities due to the amino group, which are absent in the thiophene-substituted compound. This impacts crystallization behavior and biological activity .

Functional Group Reactivity: Carbonyl Chloride vs. Aldehyde/Sulfonyl Chloride

- Carbonyl Chloride vs. Aldehyde : The aldehyde analog, 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde (), lacks the electrophilic chloride, making it less reactive in nucleophilic acyl substitution reactions. Carbonyl chloride’s higher reactivity facilitates rapid derivatization, crucial for drug candidate synthesis .

- Carbonyl Chloride vs. Sulfonyl Chloride : 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-sulfonyl chloride () contains a sulfonyl chloride group, which is more hydrolytically stable but less versatile in forming carbon-heteroatom bonds compared to carbonyl chloride. Sulfonyl chlorides are often used in sulfonamide synthesis, whereas carbonyl chlorides are preferred for amides and esters .

Antimicrobial and Antiproliferative Activity

- Pyrazole derivatives with nitro or amino substituents () exhibit notable antibiofilm activity against Candida albicans, attributed to hydrogen-bonding interactions with microbial targets. The thiophene-substituted compound’s bioactivity remains underexplored but may leverage aromatic stacking interactions due to its planar thiophene ring .

- Derivatives like 5-amino-3-hydroxy-1H-pyrazol-1-yl methanones () show moderate antimicrobial activity, suggesting that the thiophene group’s electron density could enhance target binding in similar assays .

Physicochemical Data

Actividad Biológica

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with appropriate reagents under controlled conditions. The compound can be obtained in high yields and purity, often characterized by techniques such as NMR and mass spectrometry .

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 226.68 g/mol. Its structure features a pyrazole ring substituted with a thiophene moiety, contributing to its unique biological properties .

Antimicrobial Properties

Research has indicated that derivatives of pyrazoles, including this compound, exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition is linked to reduced production of pro-inflammatory mediators .

Case Studies

Several studies have documented the biological effects of similar pyrazole derivatives:

- Study on COX Inhibition : A series of substituted pyrazoles were synthesized and tested for their COX inhibitory activity. Compounds demonstrated significant anti-inflammatory effects with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

- Antimicrobial Activity Assessment : A study highlighted the synthesis of various pyrazole derivatives, which were screened for antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds displayed promising antibacterial effects .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.68 g/mol |

| Purity | ≥96% |

| Melting Point | >300 °C |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Effective against multiple strains |

| Anti-inflammatory | COX inhibition |

Q & A

Basic Questions

Q. What are the critical considerations for synthesizing 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl chloride, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a pyrazole-carbaldehyde intermediate (e.g., 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde) can react with thiophene derivatives under alkaline conditions (e.g., K₂CO₃) to form the pyrazole-thiophene backbone. Subsequent chlorination with reagents like SOCl₂ or PCl₅ introduces the carbonyl chloride group .

- Risk Mitigation : Use anhydrous conditions to prevent hydrolysis of the carbonyl chloride. Monitor reaction progress via TLC or HPLC to detect intermediates and byproducts. Excess thiophene derivatives (1.5–2 equivalents) improve yield by driving the reaction to completion .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood due to the compound’s potential to release HCl vapor upon hydrolysis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent exothermic reactions. Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can spectroscopic data discrepancies (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- NMR Analysis : The thiophene ring protons (δ 6.8–7.4 ppm) often split into complex multiplet patterns due to coupling with pyrazole protons. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For carbonyl chloride confirmation, observe the characteristic C=O stretch at ~1750–1780 cm⁻¹ in FTIR .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thiophene substitution position) via single-crystal X-ray diffraction. Pyrazole-thiophene derivatives often crystallize in monoclinic systems with π-π stacking interactions .

Q. What strategies optimize the compound’s stability in storage for long-term experiments?

- Methodological Answer :

- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation and moisture ingress. Lyophilization improves stability for solid-state storage .

- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to detect hydrolysis products (e.g., carboxylic acid derivatives). Adjust packaging (desiccants, sealed ampoules) based on degradation kinetics .

Q. How does the electron-withdrawing carbonyl chloride group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Reactivity Profiling : The carbonyl chloride enhances electrophilicity at the pyrazole C-3 position, facilitating nucleophilic acyl substitution (e.g., with amines to form amides). For Suzuki-Miyaura coupling, pre-conversion to a boronate ester is recommended due to competing side reactions with Pd catalysts .

- Computational Support : DFT calculations (e.g., Mulliken charge analysis) predict reactive sites. For example, the thiophene sulfur’s lone pairs may participate in conjugation, altering charge distribution at the pyrazole ring .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer :

- Solubility Testing : Use a standardized protocol (e.g., shake-flask method with DMSO-d⁶ or DMF) at 25°C. Conflicting data may arise from impurities (e.g., unreacted thiophene) or hydration states. Purify via column chromatography (silica gel, hexane/EtOAc gradient) before testing .

- Literature Comparison : Cross-reference with structurally analogous compounds (e.g., 5-(4-chlorophenyl)-1H-pyrazole derivatives) to identify trends. For example, bulky substituents on the thiophene ring reduce solubility in polar solvents .

Experimental Design

Design a protocol to assess the compound’s potential as a kinase inhibitor intermediate.

- Methodological Answer :

- Step 1 : Functionalize the carbonyl chloride with a primary amine (e.g., benzylamine) to form an amide linkage. Monitor reaction completion via LC-MS .

- Step 2 : Screen for kinase binding using fluorescence polarization assays (e.g., ATP-competitive inhibitors). Compare IC₅₀ values against known inhibitors (e.g., imatinib) .

- Step 3 : Perform molecular docking (AutoDock Vina) to predict binding modes to kinase active sites. Prioritize derivatives with ΔG ≤ –8 kcal/mol for further SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.